molecular formula C29H24ClN5O B11143412 (2Z)-2-(1H-benzimidazol-2-yl)-3-[3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile

(2Z)-2-(1H-benzimidazol-2-yl)-3-[3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile

Cat. No.: B11143412
M. Wt: 494.0 g/mol
InChI Key: PTTWCAJYBGOUKY-PGMHBOJBSA-N
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Description

(2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[3-(4-BUTOXY-3-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE is a complex organic compound that features a benzodiazole moiety, a pyrazole ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[3-(4-BUTOXY-3-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE typically involves multi-step organic reactions. The process may start with the preparation of the benzodiazole and pyrazole intermediates, followed by their coupling under specific conditions. Common reagents might include various chlorinating agents, butylating agents, and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodiazole or pyrazole rings.

    Reduction: Reduction reactions could target the nitrile group or other functional groups within the molecule.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings, where halogens or other substituents can be replaced.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or other reduced forms.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly as anti-inflammatory, anti-cancer, or antimicrobial agents.

Medicine

In medicine, the compound could be studied for its therapeutic potential, including its ability to interact with specific biological targets.

Industry

Industrially, such compounds might be used in the development of new materials, including polymers, dyes, or electronic components.

Mechanism of Action

The mechanism of action for (2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[3-(4-BUTOXY-3-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[3-(4-METHOXY-3-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE
  • (2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[3-(4-ETHOXY-3-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE

Uniqueness

The uniqueness of (2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[3-(4-BUTOXY-3-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE lies in its specific substituents, which can influence its chemical reactivity, biological activity, and potential applications. The butoxy and chlorophenyl groups, in particular, may confer unique properties compared to similar compounds with different substituents.

Properties

Molecular Formula

C29H24ClN5O

Molecular Weight

494.0 g/mol

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-[3-(4-butoxy-3-chlorophenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile

InChI

InChI=1S/C29H24ClN5O/c1-2-3-15-36-27-14-13-20(17-24(27)30)28-22(19-35(34-28)23-9-5-4-6-10-23)16-21(18-31)29-32-25-11-7-8-12-26(25)33-29/h4-14,16-17,19H,2-3,15H2,1H3,(H,32,33)/b21-16-

InChI Key

PTTWCAJYBGOUKY-PGMHBOJBSA-N

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C(/C#N)\C3=NC4=CC=CC=C4N3)C5=CC=CC=C5)Cl

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C(C#N)C3=NC4=CC=CC=C4N3)C5=CC=CC=C5)Cl

Origin of Product

United States

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